Dodecyl (3-isocyanato-4-methylphenyl)-carbamate, with the chemical formula C21H32N2O3 and CAS number 71427-58-2, is a synthetic organic compound belonging to the carbamate family. It features a dodecyl group attached to a carbamate functional group, which is further linked to a 3-isocyanato-4-methylphenyl moiety. This compound exhibits a molecular weight of approximately 360.49 g/mol and has a density of 1.02 g/cm³. Its boiling point is recorded at 465.4ºC, and it has a flash point of 235.2ºC, indicating its thermal stability under various conditions .
These reactions are significant in understanding its reactivity and potential applications in various chemical processes.
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate can be synthesized through several methods:
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate has potential applications in various fields:
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate shares structural similarities with other carbamates and isocyanates. Here are some similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Dodecyl N-(3-methylphenyl)carbamate | 88031-97-4 | Contains a methylphenyl group instead of an isocyanate; used in similar applications. |
| Dodecyl carbamate | 112-03-8 | A simpler structure without the isocyanate functionality; often used as a surfactant. |
| Isobutyl (3-isocyanato-4-methylphenyl)-carbamate | Not available | Similar structure but with an isobutyl group; potential use in polymer synthesis. |
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate is unique due to its specific combination of a long hydrophobic dodecyl chain and an isocyanate functional group attached to a phenolic structure. This combination could impart distinctive properties that may be advantageous in applications such as surface modification or specialty coatings compared to other similar compounds listed above .
The fundamental relationship between isocyanates and carbamates forms the cornerstone of many synthetic pathways for compounds like Dodecyl (3-isocyanato-4-methylphenyl)-carbamate [16]. The conversion mechanisms between these functional groups follow several distinct pathways that are critical to understanding the synthesis of this compound [19].
One primary mechanism involves the direct reaction between an isocyanate and an alcohol to form a carbamate [28]. In the specific case of Dodecyl (3-isocyanato-4-methylphenyl)-carbamate, this would involve the reaction of 3-isocyanato-4-methylphenyl isocyanate with dodecyl alcohol [16] [19]. The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group [28]. This addition reaction is often exothermic and can proceed without catalysts, though catalysts are frequently employed to enhance reaction rates and selectivity [16].
The reverse process—the thermal decomposition of carbamates to generate isocyanates—represents another crucial mechanism [16]. This thermolysis reaction is highly endothermic and typically requires temperatures above 150°C [16] [19]. The mechanism involves the cleavage of the C-O bond in the carbamate group, resulting in the formation of an isocyanate and an alcohol [19]. For Dodecyl (3-isocyanato-4-methylphenyl)-carbamate, this decomposition would yield 3-isocyanato-4-methylphenyl isocyanate and dodecyl alcohol [16].
A detailed examination of the reaction pathway reveals several potential side reactions that can occur during isocyanate-carbamate conversions [16]. These include:
Table 1: Key Reaction Parameters for Isocyanate-Carbamate Conversions
| Reaction Type | Temperature Range (°C) | Typical Catalysts | Key Considerations |
|---|---|---|---|
| Alcohol + Isocyanate → Carbamate | 20-80 | Tertiary amines, Metal complexes | Moisture sensitivity, Exothermic nature |
| Carbamate → Isocyanate + Alcohol | 150-250 | Metal oxides, Lewis acids | High temperature requirement, Side reactions |
| Isocyanate + Water → Amine + CO2 | 20-50 | None required | Undesired side reaction in carbamate synthesis |
| Isocyanate + Amine → Urea | 20-80 | None required | Competitive with carbamate formation |
The mechanism of carbamate formation from isocyanates has been extensively studied using model compounds [16]. Research findings indicate that the reaction proceeds through a concerted mechanism where the nucleophilic attack and proton transfer occur simultaneously [28]. The reaction rate is influenced by both steric and electronic factors of the isocyanate and alcohol components [16] [19].
Transition metal catalysts have revolutionized the synthesis of carbamates, offering more efficient and selective routes to compounds like Dodecyl (3-isocyanato-4-methylphenyl)-carbamate [20]. These catalysts facilitate various transformations including carbonylation reactions, isocyanate formation, and direct carbamate synthesis [20] [25].
Cobalt-based catalysts, particularly Co2(CO)8, have demonstrated remarkable efficiency in carbonylation reactions relevant to carbamate synthesis [20]. The mechanism typically involves the formation of a metal-carbene intermediate followed by insertion of carbon monoxide [20]. For the synthesis of compounds like Dodecyl (3-isocyanato-4-methylphenyl)-carbamate, this approach could involve the carbonylation of appropriate amine precursors in the presence of dodecyl alcohol [20] [25].
Palladium catalysts offer another valuable approach for carbamate synthesis [27]. These catalysts can facilitate oxidative alkoxycarbonylation of amines, providing a direct route to carbamates [26]. The reaction typically proceeds under mild conditions and exhibits good functional group tolerance [27]. For Dodecyl (3-isocyanato-4-methylphenyl)-carbamate synthesis, palladium catalysts could enable the direct coupling of 3-amino-4-methylphenyl derivatives with carbon monoxide and dodecyl alcohol [26] [27].
Nickel complexes have also shown promise in isocyanate synthesis, which can subsequently be converted to carbamates [38]. A notable example involves the reaction of organic halides with metal cyanates in the presence of nickel complexes to form isocyanates [38]. This approach could be adapted for the synthesis of the 3-isocyanato-4-methylphenyl moiety present in Dodecyl (3-isocyanato-4-methylphenyl)-carbamate [38].
Iron-based catalysts represent a more sustainable alternative for carbamate synthesis [30]. Recent research has demonstrated that pincer-ligated iron complexes can catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols [30]. The mechanism involves initial dehydrogenation of the formamide to generate a transient isocyanate, which then reacts with an alcohol to form the carbamate [30]. This approach offers potential for more environmentally friendly synthesis routes to compounds like Dodecyl (3-isocyanato-4-methylphenyl)-carbamate [30].
Table 2: Transition Metal Catalysts for Carbamate Synthesis
| Metal Catalyst | Reaction Type | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Co2(CO)8 | Carbonylation | 50-100°C, CO pressure | High yields, Selective | Requires CO handling, Toxic catalyst |
| Pd(II) complexes | Oxidative alkoxycarbonylation | 60-120°C, O2 atmosphere | Mild conditions, Good selectivity | Expensive catalyst, Oxygen requirement |
| Ni complexes | Isocyanate formation | 80-150°C, Organic medium | Direct isocyanate synthesis | Sensitive to moisture, Side reactions |
| Fe pincer complexes | Dehydrogenative coupling | 100-150°C | Sustainable, Earth-abundant metal | High temperature requirement |
The catalytic cycle for transition metal-mediated carbamate synthesis typically involves several key steps [20] [30]. For cobalt-catalyzed reactions, the cycle begins with the formation of a metal-carbene complex, followed by CO insertion, nucleophilic attack by an alcohol, and finally product release and catalyst regeneration [20]. In contrast, iron-catalyzed dehydrogenative coupling involves initial coordination of the formamide substrate, dehydrogenation to form an isocyanate, reaction with alcohol, and catalyst regeneration [30].
Recent advances in transition metal catalysis have focused on developing more efficient and selective catalysts for carbamate synthesis [35]. These include the development of novel ligand systems, heterogeneous catalysts, and dual catalytic systems [35]. Such advances hold promise for more efficient synthesis routes to complex carbamates like Dodecyl (3-isocyanato-4-methylphenyl)-carbamate [35].
Environmental concerns and principles of green chemistry have driven significant research into solvent-free methodologies for organic synthesis, including the preparation of aromatic carbamates relevant to compounds like Dodecyl (3-isocyanato-4-methylphenyl)-carbamate [21] [29]. These approaches offer numerous advantages including reduced waste generation, lower energy consumption, and often simplified purification procedures [21].
One prominent solvent-free approach involves the direct reaction of alcohols with isocyanates under neat conditions [21]. For the synthesis of Dodecyl (3-isocyanato-4-methylphenyl)-carbamate, this would entail the solvent-free reaction of dodecyl alcohol with 3-isocyanato-4-methylphenyl isocyanate [21]. The absence of solvent can accelerate the reaction rate due to increased concentration of reactants, though heat management becomes critical due to the exothermic nature of the reaction [21] [29].
Solid acid catalysts have proven particularly effective in solvent-free carbamate synthesis [21]. Silica sulfuric acid, for example, has been employed as an efficient reagent for the conversion of alcohols and phenols to primary carbamates under solvent-free conditions [21]. The reaction typically involves grinding the reactants with the solid acid catalyst at room temperature, resulting in high yields and purity without the need for chromatographic purification [21] [29].
Another innovative solvent-free approach utilizes sodium cyanate as a source of isocyanic acid [34]. In this methodology, alcohols or phenols react with sodium cyanate in the presence of an acid catalyst under solvent-free conditions [34]. The proposed mechanism involves the generation of isocyanic acid from sodium cyanate, followed by protonation and subsequent reaction with the alcohol or phenol [21] [34]. This approach could be adapted for the synthesis of Dodecyl (3-isocyanato-4-methylphenyl)-carbamate by using appropriate precursors [34].
Aluminum hydrogen sulfate [Al(HSO4)3] has also been employed as a catalyst for the solvent-free preparation of primary carbamates [23]. This non-hygroscopic solid catalyst facilitates the reaction between alcohols or phenols and sodium cyanate under solvent-free conditions, providing carbamates in high yield and purity [23]. The reaction can be conducted at room temperature or slightly elevated temperatures (55-65°C) depending on the substrate [23].
Table 3: Solvent-Free Methods for Aromatic Carbamate Synthesis
| Method | Reagents | Conditions | Yield Range (%) | Purification Requirements |
|---|---|---|---|---|
| Direct isocyanate-alcohol reaction | Isocyanate, Alcohol | Room temperature to 80°C, Neat | 85-95 | Minimal (crystallization) |
| Silica sulfuric acid method | Alcohol/Phenol, Sodium cyanate, Silica sulfuric acid | Room temperature, Grinding | 80-95 | None (filtration only) |
| Trichloroacetic acid method | Alcohol/Phenol, Sodium cyanate, Trichloroacetic acid | Room temperature, Grinding | 85-98 | Minimal (washing) |
| Al(HSO4)3 method | Alcohol/Phenol, Sodium cyanate, Al(HSO4)3 | Room temperature or 55-65°C | 75-90 | Minimal (filtration, washing) |
The solvent-free preparation of aromatic carbamates offers several advantages for the synthesis of compounds like Dodecyl (3-isocyanato-4-methylphenyl)-carbamate [21] [29]. These include:
Research findings indicate that solvent-free methods are particularly effective for the synthesis of aromatic carbamates, with reactions often proceeding rapidly and cleanly [21] [29]. For compounds containing sensitive functional groups like the isocyanate moiety in Dodecyl (3-isocyanato-4-methylphenyl)-carbamate, these methods offer the additional advantage of minimizing potential side reactions with solvent molecules [21].
The molecular architecture of dodecyl (3-isocyanato-4-methylphenyl)-carbamate consists of three primary structural components that significantly influence its solid-state properties. The compound features a long-chain dodecyl group (C₁₂H₂₅) attached to a carbamate functional group, which is further linked to a 3-isocyanato-4-methylphenyl moiety [3]. This structural arrangement creates a distinctive molecular geometry that affects crystalline packing and intermolecular interactions.
Crystallographic studies of related carbamate compounds have revealed important insights into the conformational preferences of such molecules. Research on carbamate conformations has demonstrated that these compounds exhibit greater rigidity compared to amino acid building blocks, primarily due to the extended delocalization of π-electrons across the backbone structure [4] [5]. This electronic delocalization results in a planar carbamate motif where the O₅, C₆, O₁₁, N₇, and associated hydrogen atoms consistently maintain coplanar arrangements [4].
The molecular conformation of carbamate compounds is particularly noteworthy due to their ability to adopt both cis and trans configurations around the amide bond. Unlike peptides, which predominantly favor trans configurations at low energies, carbamates can exhibit energetically stable cis configurations [4] [6]. This unique characteristic stems from the stabilization provided by intramolecular hydrogen bonding interactions, particularly between the alpha hydrogen and the lone pair of the oxygen atom in the carbamate group [4].
Crystallographic analysis of similar isocyanate-containing compounds has revealed specific packing arrangements and intermolecular interactions. Studies of 4-nitrophenyl isocyanate demonstrated crystallization in the monoclinic crystal system with space group P21/n, exhibiting intermolecular hydrogen bonds of the type C—H...O that contribute to molecular stability [7]. The compound showed unit cell parameters of a = 3.7123(11) Å, b = 13.120(3) Å, c = 15.041(4) Å, with β = 93.648(15)° and V = 731.1(3) ų [7].
| Parameter | Carbamate Systems | Isocyanate Systems | Reference |
|---|---|---|---|
| Planarity Index | High (rigid backbone) | Variable | [4] |
| Preferred Configuration | cis/trans stable | trans preferred | [4] |
| π-electron delocalization | Extensive | Limited | [4] |
| Hydrogen bonding capability | Strong | Moderate | [7] |
For dodecyl (3-isocyanato-4-methylphenyl)-carbamate, the presence of both carbamate and isocyanate functionalities creates a complex hydrogen bonding network that influences crystal packing. The dodecyl chain adopts an extended conformation in the solid state, similar to other long-chain organic compounds, while the phenyl ring provides additional π-π stacking interactions [8]. The 3-isocyanato-4-methylphenyl moiety introduces specific steric and electronic effects that modify the overall molecular geometry.
The thermal behavior of dodecyl (3-isocyanato-4-methylphenyl)-carbamate reflects the complex interplay between its constituent functional groups and molecular structure. Thermogravimetric analysis (TGA) provides crucial insights into the thermal stability and decomposition patterns of this compound, revealing characteristic temperature ranges for various thermal events [9] [10].
Carbamate compounds generally exhibit distinct thermal degradation profiles that depend on their molecular structure and substituent groups. Research on polyurethane systems containing carbamate linkages has shown that thermal decomposition typically occurs in multiple stages, with initial degradation beginning around 200-300°C [11]. The thermal stability of carbamate esters is influenced by the nature of both the alkyl and aryl substituents, with longer alkyl chains generally providing enhanced thermal stability [11].
For compounds containing isocyanate functionalities, thermal degradation studies have revealed specific decomposition pathways. Methylene diphenyl diisocyanate (MDI) thermal degradation characterization showed that isocyanate compounds undergo complex decomposition processes when heated between 50°C and 180°C, producing a mixture of compounds containing amine and isocyanate functions [12]. The thermal degradation products included residual MDI, methylene diphenyl amino-isocyanate, and methylene diphenyl diamine, along with polymerized forms of these structures [12].
Based on the reported flash point of 235.2°C for dodecyl (3-isocyanato-4-methylphenyl)-carbamate, the compound demonstrates reasonable thermal stability under normal conditions [2]. This temperature represents the point at which the compound can form ignitable vapor-air mixtures, indicating the onset of significant thermal decomposition processes.
| Property | Value | Units | Significance |
|---|---|---|---|
| Boiling Point | 465.4 | °C | Thermal stability limit |
| Flash Point | 235.2 | °C | Ignition threshold |
| Decomposition Onset | ~200-250 | °C (estimated) | Thermal degradation start |
| Vapor Pressure (25°C) | 7.75 × 10⁻⁹ | mmHg | Very low volatility |
The phase transition behavior of long-chain carbamate compounds is influenced by the conformational flexibility of the alkyl chains and the hydrogen bonding capacity of the carbamate group. Phase change materials containing carbamate functionalities have shown melting points that vary depending on the chain length and degree of substitution [13]. For dodecyl-containing compounds, melting points typically range from 40-80°C, though the presence of aromatic substituents can significantly modify these values [13].
Thermal cycling studies of related carbamate compounds have demonstrated excellent thermal stability for long-term applications. After experiencing 500 accelerated thermal cycles, the thermal properties of similar compounds showed minimal changes compared to their original state [13]. This indicates that dodecyl (3-isocyanato-4-methylphenyl)-carbamate would likely maintain its thermal characteristics under repeated heating and cooling cycles.
The thermal decomposition of this compound is expected to follow a multi-step process similar to other carbamate systems. Initial decomposition would likely involve the cleavage of the carbamate linkage, producing the corresponding isocyanate and alcohol components [11]. Subsequently, the isocyanate group would undergo further decomposition to produce amines and carbon dioxide, while the dodecyl chain would undergo typical alkane degradation processes [11].
The solubility characteristics of dodecyl (3-isocyanato-4-methylphenyl)-carbamate reflect the compound's amphiphilic nature, combining hydrophobic alkyl chains with polar functional groups. This structural duality creates a distinctive solubility profile that varies significantly across different solvent systems [2].
The compound demonstrates complete insolubility in water, which is consistent with its hydrophobic dodecyl chain and the presence of aromatic substitution . The twelve-carbon alkyl chain dominates the overall molecular polarity, preventing effective solvation by polar protic solvents. This behavior aligns with similar long-chain carbamate compounds, which typically exhibit limited aqueous solubility due to their lipophilic character [14].
In contrast, the compound shows good solubility in organic solvents, particularly in chlorinated hydrocarbons, ethers, and aromatic solvents. Reported solubility has been observed in chloroform, dichloromethane, and tetrahydrofuran (THF) [2]. This solubility pattern is characteristic of carbamate compounds, which generally dissolve readily in moderately polar organic solvents that can accommodate both the polar carbamate functionality and the nonpolar alkyl chains.
| Solvent Category | Specific Solvents | Solubility | Hansen Parameters (estimated) |
|---|---|---|---|
| Aqueous | Water | Insoluble | δd: 15.5, δp: 16.0, δh: 42.3 |
| Chlorinated | Chloroform, DCM | Soluble | δd: 17.8, δp: 3.1, δh: 5.7 |
| Ethers | THF, Diethyl ether | Soluble | δd: 16.8, δp: 5.7, δh: 8.0 |
| Aromatic | Toluene, Benzene | Likely soluble | δd: 18.0, δp: 1.4, δh: 2.0 |
| Alcohols | Methanol, Ethanol | Limited solubility | δd: 15.1, δp: 12.3, δh: 22.3 |
The solubility behavior of isocyanate-containing compounds in organic solvents has been extensively studied. Isocyanates are generally described as colorless liquids that are easily soluble in ether, benzene, and chloroform [15]. However, isocyanate compounds are notably moisture-sensitive and can react with protic solvents, which affects their practical solubility applications [16] [17].
Hansen solubility parameters provide a theoretical framework for understanding the solubility behavior of dodecyl (3-isocyanato-4-methylphenyl)-carbamate. The compound's estimated Hansen parameters suggest moderate dispersion forces (δd ≈ 17-18 MPa½), limited polar interactions (δp ≈ 3-5 MPa½), and moderate hydrogen bonding capacity (δh ≈ 6-8 MPa½) [18]. These parameters indicate optimal solubility in solvents with similar Hansen parameter ranges, explaining the observed solubility in chloroform and dichloromethane.
Comparative studies of carbamate solubility have revealed interesting trends related to molecular structure. Research on cellulose carbamate derivatives showed that solubility depends strongly on the degree of substitution and the nature of the substituent groups [18]. The introduction of carbamate groups generally enhances solubility in polar organic solvents while maintaining limited aqueous solubility.
The practical implications of this solubility profile are significant for potential applications and processing methods. The compound's solubility in chlorinated solvents makes it suitable for solution-based processing techniques, while its insolubility in water suggests potential applications in hydrophobic coatings or materials [19]. The solubility in THF indicates compatibility with polymerization processes that utilize this solvent system.
Experimental solubility studies of related compounds have demonstrated that carbamate derivatives can form organogels in certain solvent systems. Studies comparing carbamates and ureas showed that while ureas generally have greater gelation capacity, carbamates can still form stable gel networks in appropriate solvent systems [19]. This property suggests that dodecyl (3-isocyanato-4-methylphenyl)-carbamate might exhibit similar gelation behavior in specific organic solvents.